molecular formula C3H7NO2S B559563 D-cysteine CAS No. 921-01-7

D-cysteine

Cat. No. B559563
CAS RN: 921-01-7
M. Wt: 121.16 g/mol
InChI Key: XUJNEKJLAYXESH-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-cysteine belongs to the class of organic compounds known as cysteine and derivatives . These compounds contain cysteine or a derivative thereof resulting from the reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . Cysteine is chiral, and both D and L-cysteine are found in nature . Cysteine is a semiessential proteinogenic amino acid with the formula HOOC−CH (−NH2)−CH2−SH .


Synthesis Analysis

Cysteine biosynthesis is critically important for the production of an abundance of key metabolites in diverse pathways . It is synthesized in the human body when there is sufficient methionine available . The biosynthesis of cysteine is modified by regulators acting at the site of uptake and throughout the plant system .


Chemical Reactions Analysis

Cysteine residues in proteins are subject to diverse redox chemistry . Oxidation of cysteine to S-nitrosocysteine, cysteine sulfenic and sulfinic acids, disulfides, and persulfides are a few prominent examples of these oxidative post-translational modifications . Cysteine often participates in enzymatic reactions as a nucleophile .


Physical And Chemical Properties Analysis

D-cysteine has a density of 1.3±0.1 g/cm^3, a boiling point of 293.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its molar refractivity is 28.9±0.3 cm^3, and it has a molar volume of 90.8±3.0 cm^3 .

Scientific Research Applications

  • Role in Human Health : D-Cysteine has been shown to play a significant role in human health. It is involved in the metabolic pathways of methionine, taurine, and glutathione (GSH), and may help combat chronic inflammation by enhancing antioxidant status (McPherson & Hardy, 2011).

  • Electrochemical Sensing Applications : D-Cysteine is a target for electrochemical sensing due to its importance in human health. Recent advancements in electrochemical strategies have enabled effective and reliable evaluation methods for detecting amino acids, including D-cysteine, at trace and ultra-trace levels (Moulaee & Neri, 2021).

  • Neural Progenitor Cell Dynamics : D-Cysteine has been identified as an endogenous regulator of neural progenitor cell dynamics in the mammalian brain. It acts as a negative regulator of growth factor signaling during cortical development (Semenza et al., 2021).

  • Biomedical Imaging : D-Cysteine is used in bioluminescence imaging for detecting exogenous and endogenous cysteine in vitro and in vivo. This application aids in understanding the complex mechanisms of cysteine in various physiological and pathological processes (Hu et al., 2020).

  • Antibacterial Properties : Research has demonstrated that D-Cysteine exhibits distinct antibacterial activity against various pathogenic bacteria. It can disrupt the integrity of bacterial cell membranes, leading to cell death (Wang et al., 2019).

Safety And Hazards

D-cysteine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The role of cysteine in tumor biology is being explored, which can help in the development of novel effective cancer therapies . There is also interest in the potential future directions of NAE-targeting drugs, which could include combination strategies with NAE inhibitors for cancer therapy, NAE agonists and their anticancer mechanisms, non-covalent NAE inhibitors, and applications for other diseases beyond cancer by targeting NAE .

properties

IUPAC Name

(2S)-2-amino-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJNEKJLAYXESH-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893798
Record name D-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-cysteine

CAS RN

921-01-7
Record name D-Cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cysteine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Cysteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU8WN3PPI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-cysteine
Reactant of Route 2
D-cysteine
Reactant of Route 3
D-cysteine
Reactant of Route 4
D-cysteine
Reactant of Route 5
D-cysteine
Reactant of Route 6
D-cysteine

Citations

For This Compound
11,600
Citations
N Shibuya, S Koike, M Tanaka… - Nature …, 2013 - nature.com
… D-cysteine involving 3-mercaptopyruvate sulfurtransferase and D-amino acid oxidase. Unlike the L-cysteine pathway, this D-cysteine-… Our study reveals that administration of D-cysteine …
Number of citations: 544 www.nature.com
N Shibuya, H Kimura - Frontiers in endocrinology, 2013 - frontiersin.org
… S from d-cysteine. d-Amino acid oxidase provides 3-mercaptopyruvate for 3MST to produce H 2 S. d-Cysteine … Because d-cysteine is not metabolized by these enzymes, d-cysteine must …
Number of citations: 117 www.frontiersin.org
J Soutourina, S Blanquet, P Plateau - Journal of Biological Chemistry, 2001 - ASBMB
… d-Cysteine, a powerful inhibitor of Escherichia coli growth, is … 3 by d-cysteine desulfhydrase. To assess the role of this reaction in the adaptation of the bacterium to growth ond-cysteine, …
Number of citations: 99 www.jbc.org
GB Corcoran, BK Wong - Journal of Pharmacology and Experimental …, 1986 - ASPET
… D-cysteine, because the latter should be capable of reducing the toxic metabolite but not of stimulating glutathione biosynthesis. Oral coadministration of N-acetyl-D-cysteine … -D-cysteine …
Number of citations: 253 jpet.aspetjournals.org
R Roychaudhuri, SH Snyder - Bioessays, 2022 - Wiley Online Library
… D-cysteine treatment of NPCs led to 50… D-cysteine is as a physiologic regulator of NPC proliferation by inhibiting AKT signaling mediated by Foxo1 and Foxo3a. Endogenous D-cysteine …
Number of citations: 7 onlinelibrary.wiley.com
T NAGASAWA, T ISHII, H KUMAGAI… - European journal of …, 1985 - Wiley Online Library
… D-Cysteine desulfhydrase also catalyzes the fl-replacement reaction of the chlorine of 3-chIoro-~-alanine with thioglycolic acid to yield S-carboxymethyl-D-cysteine. … 1954 that D-cysteine …
Number of citations: 74 febs.onlinelibrary.wiley.com
H Rennenberg, N Arabatzis, I Grundel - Phytochemistry, 1987 - Elsevier
… to both enantiomers of cysteine in viva is consistent with in vitro experiments performed in the present investigation and by other authors [cj 17, 27, 281 showing that L- and D cysteine …
Number of citations: 66 www.sciencedirect.com
CN Hsu, YJ Lin, PC Lu, YL Tain - Molecular Nutrition & Food …, 2018 - Wiley Online Library
… We observed that d-cysteine, similar … d-cysteine ameliorated renal oxidative stress during ischemia/reperfusion injury,4 our results demonstrated that early supplementation of d-cysteine …
Number of citations: 35 onlinelibrary.wiley.com
ER Semenza, MM Harraz… - Proceedings of the …, 2021 - National Acad Sciences
… The selective influence of D-cysteine on NPC proliferation is reflected in overgrowth and … screen for D-cysteine–binding proteins in NPCs by immunoprecipitation with a D-cysteine–…
Number of citations: 28 www.pnas.org
B Todorovic, BR Glick - Planta, 2008 - Springer
… d-cysteine as a substrate, and in fact encodes a d-cysteine … , previously characterized, d-cysteine desulfhydrases. Using … to change the enzyme from d-cysteine desulfhydrase to ACC …
Number of citations: 80 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.